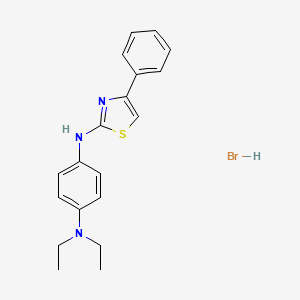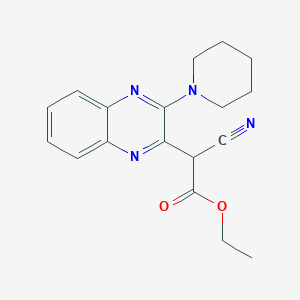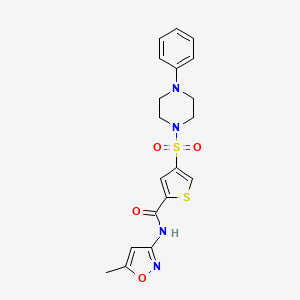
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Synthesis of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final compound is obtained by coupling the synthesized oxazole, piperazine, and thiophene intermediates through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, reduced sulfonyl groups.
Substitution: Functionalized thiophene or piperazine derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylbenzamide
- N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-14-11-18(21-27-14)20-19(24)17-12-16(13-28-17)29(25,26)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCHQXTTGDQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5153118.png)
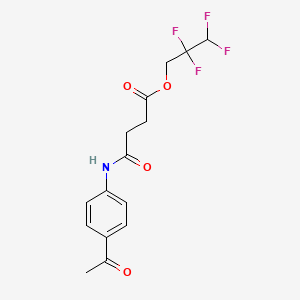
![4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5153128.png)
![2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B5153133.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
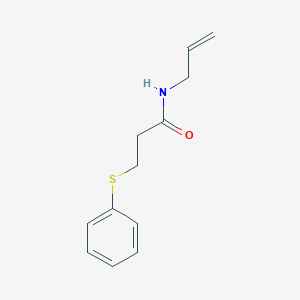
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
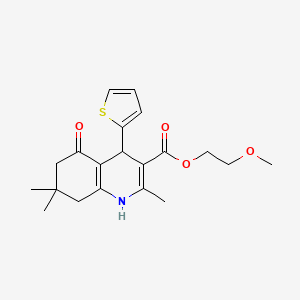
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
